Pentanamide, N-[[4-[(dimethylamino)phenylmethyl]cyclohexyl]methyl]-5-[methyl[(2,4,6-trichlorophenyl)sulfonyl]amino]-
Description
The compound Pentanamide, N-[[4-[(dimethylamino)phenylmethyl]cyclohexyl]methyl]-5-[methyl[(2,4,6-trichlorophenyl)sulfonyl]amino]- (hereafter referred to as Compound X) is a structurally complex pentanamide derivative. Key features include:
- Cyclohexylmethyl substituent: A cyclohexyl group linked to a methyl group and a dimethylaminophenyl moiety, which may enhance lipophilicity and influence receptor binding .
- Trichlorophenyl sulfonamide: A sulfonamide group with a 2,4,6-trichlorophenyl substituent, likely contributing to electron-withdrawing effects and metabolic stability .
- Methylamino branch: A methyl group on the pentanamide backbone, which may modulate steric hindrance and solubility .
Properties
Molecular Formula |
C28H38Cl3N3O3S |
|---|---|
Molecular Weight |
603.0 g/mol |
IUPAC Name |
N-[[4-[dimethylamino(phenyl)methyl]cyclohexyl]methyl]-5-[methyl-(2,4,6-trichlorophenyl)sulfonylamino]pentanamide |
InChI |
InChI=1S/C28H38Cl3N3O3S/c1-33(2)27(21-9-5-4-6-10-21)22-14-12-20(13-15-22)19-32-26(35)11-7-8-16-34(3)38(36,37)28-24(30)17-23(29)18-25(28)31/h4-6,9-10,17-18,20,22,27H,7-8,11-16,19H2,1-3H3,(H,32,35) |
InChI Key |
OCUFPGQREDURLA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C1CCC(CC1)CNC(=O)CCCCN(C)S(=O)(=O)C2=C(C=C(C=C2Cl)Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, N-[[4-[(dimethylamino)phenylmethyl]cyclohexyl]methyl]-5-[methyl[(2,4,6-trichlorophenyl)sulfonyl]amino]- involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Industrial production may also involve continuous flow processes and the use of automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Pentanamide, N-[[4-[(dimethylamino)phenylmethyl]cyclohexyl]methyl]-5-[methyl[(2,4,6-trichlorophenyl)sulfonyl]amino]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amide to an amine.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound "Pentanamide, N-[[4-[(dimethylamino)phenylmethyl]cyclohexyl]methyl]-5-[methyl[(2,4,6-trichlorophenyl)sulfonyl]amino]-":
- Chemical Identification: This compound (CAS number 1073693-47-6) is a pentanamide derivative .
- Potential Use: The original query mentions avoiding content from specific websites, which suggests this compound may be available for purchase or listed in chemical databases.
- Related Research: Research has been done on methods for identifying chemicals with potential adverse health effects, using techniques like gas chromatography and liquid chromatography coupled with high-resolution mass spectrometry . This suggests a context in which the target pentanamide derivative might be studied or identified.
- Drug Development: X-ray fluorescence (XRF) spectrometry has applications in drug development, including detecting binding events between chemicals and receptors, measuring binding selectivities, estimating therapeutic indexes, and drug manufacturing . Although not directly mentioning the target compound, this highlights a potential area of application for chemical compounds in general .
- Bisphenol A (BPA) Analogues: A Canadian document proposes subgrouping bisphenol A (BPA) structural analogues and functional alternatives . While not directly related, this indicates an area of regulatory and scientific interest in structural analogues of known compounds .
- PKC-theta Inhibitors: 2,4-diaminopyrimidine derivatives are useful as inhibitors of PKC-theta . The patent information includes several chemical compounds with related structures and similar chemical properties .
Summary Table
Mechanism of Action
The mechanism of action of Pentanamide, N-[[4-[(dimethylamino)phenylmethyl]cyclohexyl]methyl]-5-[methyl[(2,4,6-trichlorophenyl)sulfonyl]amino]- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-(4-Methoxyphenyl)Pentanamide (N4MP)
Key Similarities :
Key Differences :
Pharmacokinetics :
LM11A-31 [(2S,3S)-2-amino-3-methyl-N-(2-morpholin-yl)pentanamide]
Structural Comparison :
Functional Differences :
Sulfonamide Derivatives ()
Example Compounds :
- N4-Valeroylsulfanilamide (25) : Contains a phenylsulfonamide group.
- N4-Valeroylsulfacetamide (24) : Includes an acetylated sulfonamide.
Comparison with Compound X :
Research Findings and Implications
Drug-Likeness and Pharmacokinetics
Toxicity Considerations
- Structural simplification (e.g., replacing trichlorophenyl with methoxyphenyl) might enhance safety .
Biological Activity
Pentanamide, N-[[4-[(dimethylamino)phenylmethyl]cyclohexyl]methyl]-5-[methyl[(2,4,6-trichlorophenyl)sulfonyl]amino]- is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C₁₆H₁₈Cl₃N₂O₂S
- Molecular Weight : 392.75 g/mol
The presence of multiple functional groups such as sulfonamide and amide contributes to its biological activity. The dimethylamino group may enhance its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that derivatives of sulfonamides exhibit significant antimicrobial properties. In a study evaluating various benzenesulfonamide derivatives, compounds similar to pentanamide demonstrated notable in vitro activity against a range of pathogens, including:
- Escherichia coli (MIC 6.72 mg/mL)
- Staphylococcus aureus (MIC 6.63 mg/mL)
- Pseudomonas aeruginosa and Salmonella typhi (MIC values around 6.67 mg/mL) .
These findings suggest that pentanamide may possess similar antimicrobial efficacy due to its sulfonamide moiety.
2. Anti-inflammatory Activity
The anti-inflammatory potential of pentanamide derivatives has been explored through in vivo models. For instance, compounds derived from sulfonamides have shown to inhibit carrageenan-induced paw edema in rats significantly. The percentage inhibition observed was substantial, indicating that such compounds can modulate inflammatory responses effectively .
3. Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related damage in cells. In vitro studies have shown that certain sulfonamide derivatives exhibit antioxidant activities comparable to standard antioxidants like Vitamin C . This suggests that pentanamide may also contribute to cellular protection against oxidative damage.
The biological activity of pentanamide is likely mediated through several mechanisms:
- Enzyme Inhibition : Sulfonamides typically act by inhibiting bacterial dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth.
- Receptor Interaction : The dimethylamino group may enhance binding affinity to specific receptors involved in inflammatory pathways or microbial resistance mechanisms.
Case Studies and Experimental Data
A comprehensive review highlighted the synthesis and biological evaluation of various benzothiazole-based compounds, which share structural similarities with pentanamide. The study reported that certain analogs exhibited significant anti-tubercular activity with MIC values indicating their potential as therapeutic agents .
Furthermore, molecular docking studies have provided insights into the binding affinities of related compounds against target proteins, suggesting that structural modifications in pentanamide could lead to enhanced biological activity .
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
